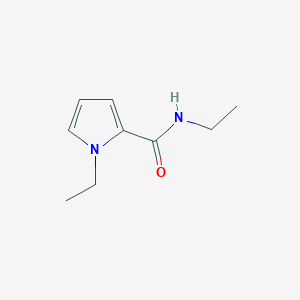![molecular formula C15H16N4O4S B5971124 4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B5971124.png)
4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with an appropriate hydrazine compound under acidic or basic conditions.
Acylation: The resulting hydrazone is then acylated with a benzoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary, but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential use as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazole ring and hydrazone linkage could play key roles in binding to molecular targets, while the benzoic acid moiety might influence the compound’s solubility and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1), exhibit various biological activities.
Hydrazones: Hydrazone derivatives are known for their use in medicinal chemistry as potential therapeutic agents.
Benzoic Acid Derivatives: Compounds like salicylic acid and acetylsalicylic acid (aspirin) are well-known for their medicinal properties.
Uniqueness
What sets 4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid apart is the combination of these three functional groups in a single molecule, potentially offering a unique set of properties and applications that are not found in simpler compounds.
Propriétés
IUPAC Name |
4-[[2-[(2Z)-4-oxo-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-8(2)18-19-15-17-13(21)11(24-15)7-12(20)16-10-5-3-9(4-6-10)14(22)23/h3-6,11H,7H2,1-2H3,(H,16,20)(H,22,23)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAJKQKSOGJGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N/N=C\1/NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B5971058.png)
![2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5971062.png)
![4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline](/img/structure/B5971069.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)ethyl]-2,3-dihydroisoindol-1-one](/img/structure/B5971077.png)


![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)
![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![[1-[1-[1-(3-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
